molecular formula C14H14O2S2 B11949725 S-Benzyl 4-methylbenzenesulfonothioate CAS No. 16601-02-8

S-Benzyl 4-methylbenzenesulfonothioate

Cat. No.: B11949725
CAS No.: 16601-02-8
M. Wt: 278.4 g/mol
InChI Key: AJHXMWXYVYOBQI-UHFFFAOYSA-N
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Description

S-Benzyl 4-methylbenzenesulfonothioate: is an organic compound with the molecular formula C14H14O2S2 . It is a white to almost white crystalline solid that is soluble in organic solvents such as methanol, chloroform, and ethanol . This compound is used in various organic synthesis reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: S-Benzyl 4-methylbenzenesulfonothioate can be synthesized through the reaction of sodium 4-methylbenzenesulfonothioate with benzyl halides. The reaction typically involves the following steps :

    Formation of Sodium 4-methylbenzenesulfonothioate: This is achieved by reacting 4-methylbenzenesulfonyl chloride with sodium sulfide.

    Reaction with Benzyl Halides: The sodium 4-methylbenzenesulfonothioate is then reacted with benzyl halides (such as benzyl chloride) to form this compound.

Industrial Production Methods: Industrial production methods for this compound are similar to the synthetic routes mentioned above but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: S-Benzyl 4-methylbenzenesulfonothioate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: It can be reduced to form thiols.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include thiols and amines.

Major Products Formed:

Scientific Research Applications

S-Benzyl 4-methylbenzenesulfonothioate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of S-Benzyl 4-methylbenzenesulfonothioate involves the formation and cleavage of disulfide bonds. This compound can act as a source of thiols, which can participate in various biochemical processes. The molecular targets and pathways involved include:

Comparison with Similar Compounds

  • S-Phenyl benzenesulfonothioate
  • S-4-Bromobenzyl 4-methylbenzenesulfonothioate
  • S-p-Tolyl 4-methylbenzenesulfonothioate

Comparison: S-Benzyl 4-methylbenzenesulfonothioate is unique due to its specific benzyl group, which imparts distinct reactivity and properties compared to other similar compounds. For example, S-Phenyl benzenesulfonothioate has a phenyl group instead of a benzyl group, which affects its reactivity and applications .

Properties

CAS No.

16601-02-8

Molecular Formula

C14H14O2S2

Molecular Weight

278.4 g/mol

IUPAC Name

1-benzylsulfanylsulfonyl-4-methylbenzene

InChI

InChI=1S/C14H14O2S2/c1-12-7-9-14(10-8-12)18(15,16)17-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3

InChI Key

AJHXMWXYVYOBQI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)SCC2=CC=CC=C2

Origin of Product

United States

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